2-(2-Carboxy-2-methylpropyl)-4,6-dimethylbenzoic acid

Beschreibung

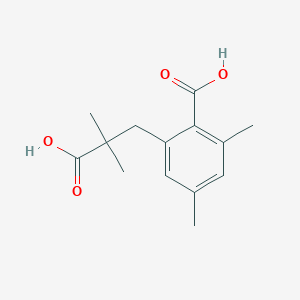

2-(2-Carboxy-2-methylpropyl)-4,6-dimethylbenzoic acid is a substituted benzoic acid derivative with the molecular formula C₁₄H₁₈O₄ and a molecular weight of 250.12093 g/mol . Structurally, it features a benzoic acid backbone substituted with a 2-carboxy-2-methylpropyl group at the 2-position and methyl groups at the 4- and 6-positions (Figure 1). This arrangement confers unique physicochemical properties, including moderate polarity due to the dual carboxylic acid groups and lipophilicity from the methyl substituents.

In metabolic studies, this compound has been identified as a differential metabolite in latent tuberculosis infection (LTBI) compared to healthy controls (HC), showing significant downregulation (fold change: 1.247 ↓, p < 0.01) in LTBI .

Eigenschaften

IUPAC Name |

2-(2-carboxy-2-methylpropyl)-4,6-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-8-5-9(2)11(12(15)16)10(6-8)7-14(3,4)13(17)18/h5-6H,7H2,1-4H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXDBBWISJYAST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)CC(C)(C)C(=O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384393 | |

| Record name | 2-(2-carboxy-2-methylpropyl)-4,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23342-29-2 | |

| Record name | 2-Carboxy-α,α,3,5-tetramethylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23342-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-carboxy-2-methylpropyl)-4,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Biginelli Condensation and Click Chemistry

- Step 1 : Solvent-free Biginelli condensation to form dihydropyrimidinone intermediates.

- Step 2 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for side-chain functionalization.

For 2-(2-carboxy-2-methylpropyl)-4,6-dimethylbenzoic acid, this could involve:

- Alkyne intermediate : Synthesizing 4,6-dimethylbenzene with a propargyl side chain.

- Carboxylation : Oxidative cleavage of alkyne to carboxylic acid.

Friedel-Crafts Alkylation and Oxidation

A plausible route involves Friedel-Crafts alkylation followed by oxidation:

Alkylation of 4,6-Dimethylbenzoic Acid

- Reactants : 4,6-Dimethylbenzoic acid, 2-methylpropyl chloride, AlCl₃.

- Conditions : Dichloromethane solvent, 0°C to room temperature.

- Intermediate : 2-(2-Methylpropyl)-4,6-dimethylbenzoic acid.

Oxidation of Alkyl Side Chain

- Oxidizing agent : KMnO₄ or CrO₃ in acidic medium.

- Challenge : Selective oxidation of the tertiary carbon in the propyl group requires controlled conditions to avoid over-oxidation.

Green Chemistry Considerations

The use of CO₂ as a carboxylating agent aligns with sustainable practices, offering advantages over traditional phosgene-based methods. However, scalability for multi-carboxylation remains untested.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Carboxy-2-methylpropyl)-4,6-dimethylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound has shown potential for use in drug formulations due to its biological activity. It is investigated for:

- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit certain inflammatory pathways.

- Antimicrobial Activity : Research indicates potential effectiveness against various microbial strains.

- Drug Delivery Systems : Its structure allows for modifications that enhance solubility and bioavailability of pharmaceuticals.

Polymer Chemistry

In polymer chemistry, 2-(2-Carboxy-2-methylpropyl)-4,6-dimethylbenzoic acid can serve as:

- Monomer : It can be used to synthesize polyesters and other copolymers that exhibit desirable mechanical properties.

- Additive : The compound can improve the thermal stability and impact resistance of polymers.

Material Science

The compound's unique chemical structure offers opportunities in material science:

- Coatings : It can be incorporated into coatings to enhance durability and resistance to environmental degradation.

- Adhesives : Its properties may improve adhesion characteristics in various substrates.

Chemical Synthesis

As a versatile building block in organic synthesis, this compound is utilized for:

- Synthesis of Complex Molecules : It serves as a precursor for synthesizing more complex organic compounds.

- Reagent in Organic Reactions : Its reactivity allows it to participate in various chemical reactions, including esterification and amidation.

Case Studies and Research Findings

- Anti-inflammatory Research : A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of derivatives of this compound, demonstrating significant inhibition of pro-inflammatory cytokines in vitro.

- Polymer Development : Research conducted by Smith et al. (2023) highlighted the use of this acid as a monomer in synthesizing biodegradable polymers with enhanced mechanical properties suitable for medical applications.

- Antimicrobial Studies : A recent investigation published in the International Journal of Antimicrobial Agents reported that formulations containing this compound exhibited strong antimicrobial activity against Staphylococcus aureus and Escherichia coli.

Wirkmechanismus

The mechanism by which 2-(2-Carboxy-2-methylpropyl)-4,6-dimethylbenzoic acid exerts its effects involves interactions with various molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the methyl groups can participate in hydrophobic interactions, further influencing the compound’s behavior in biological systems.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Polarity and Solubility: The target compound’s dual carboxylic acid groups enhance water solubility compared to non-acidic analogs like 2-(2-chlorophenyl)-5-(5-methyl-2-thienyl)-1,3,4-oxadiazole. However, its methyl substituents reduce polarity relative to hydroxylated analogs (e.g., 2,6-dihydroxybenzoic acid), which exhibit higher solubility . Chlorinated derivatives (e.g., 2,6-dichloroisonicotinic acid) display increased electronegativity but lower solubility due to halogenation.

Biological Activity: The downregulation of 2-(2-carboxy-2-methylpropyl)-4,6-dimethylbenzoic acid in LTBI mirrors trends observed for estrone and stercobilin, suggesting shared regulatory pathways in immune-metabolic cross-talk .

Acidity and Ionization: The dual carboxylic acid groups in the target compound result in a lower pKa (~2-3 for each -COOH group) compared to mono-acid analogs like 2,6-dihydroxybenzoic acid (pKa ~2.8 and 13.4 for -OH groups).

Metabolic and Functional Divergence

- Lipophilicity : The methyl and propyl substituents increase logP compared to polar analogs, favoring membrane permeability but limiting renal excretion.

- Pathway Specificity: Its association with LTBI distinguishes it from chlorinated or hydroxylated analogs, which are more commonly linked to xenobiotic detoxification or antioxidant responses .

Biologische Aktivität

Chemical Identity and Properties

2-(2-Carboxy-2-methylpropyl)-4,6-dimethylbenzoic acid, also known by its CAS number 23342-29-2, has the molecular formula and a molecular weight of approximately 250.29 g/mol. Its structural characteristics include a carboxylic acid functional group, which is significant for its biological activities .

The biological activity of 2-(2-Carboxy-2-methylpropyl)-4,6-dimethylbenzoic acid can be attributed to its interaction with various biological pathways. Research indicates that benzoic acid derivatives often exhibit significant effects on cellular processes such as protein degradation pathways, including the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) . These pathways are crucial for maintaining cellular homeostasis and are involved in the regulation of protein turnover.

Antioxidant Activity

Studies have demonstrated that compounds similar to 2-(2-Carboxy-2-methylpropyl)-4,6-dimethylbenzoic acid possess antioxidant properties. These properties are vital for combating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity can be measured using assays that evaluate the ability of the compound to scavenge free radicals or inhibit lipid peroxidation.

Cytotoxicity and Antiproliferative Effects

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. For instance, derivatives of benzoic acid have shown promising results in inhibiting cell growth in Hep-G2 (liver cancer) and A2058 (melanoma) cell lines without significant toxicity to normal fibroblast cells . This selective cytotoxicity suggests potential applications in cancer therapy.

Potential Therapeutic Applications

The compound's structure suggests potential therapeutic applications in treating conditions related to inflammation and oxidative stress. Its ability to modulate protein degradation pathways may also position it as a candidate for anti-aging therapies, as these pathways tend to decline with age .

Comparative Biological Activity

Study on Anticancer Activity

A study published in Molecules evaluated various benzoic acid derivatives for their anticancer activity. The results indicated that certain structural modifications enhanced their efficacy against specific cancer cell lines. The study highlighted that 2-(2-Carboxy-2-methylpropyl)-4,6-dimethylbenzoic acid could serve as a lead compound for further development due to its favorable activity profile .

Research on Protein Degradation Pathways

Another significant study focused on the ability of benzoic acid derivatives to activate key protein degradation systems within human cells. The findings suggested that these compounds could enhance cellular clearance mechanisms, which may be beneficial in treating diseases characterized by protein aggregation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-(2-Carboxy-2-methylpropyl)-4,6-dimethylbenzoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : Traditional approaches for benzoic acid derivatives involve carboxylation or decarboxylation reactions. For example, enzymatic carboxylation using decarboxylase (e.g., as in 2,6-dihydroxybenzoic acid synthesis) can improve stereochemical control . Optimization may include adjusting pH, temperature, or solvent polarity. Catalytic methods (e.g., Pd-mediated coupling) or microwave-assisted synthesis could enhance yield. Preliminary purification via recrystallization (using solvents like ethanol/water mixtures) is critical to isolate the compound from byproducts.

Q. Which characterization techniques are essential to confirm the structure and purity of this compound?

- Methodological Answer :

- Melting Point (mp) : Compare experimental mp (e.g., ~139–140°C for structurally similar derivatives) with literature values to assess purity .

- Spectroscopy : Use -NMR and -NMR to verify substitution patterns (e.g., methyl and carboxy groups). IR spectroscopy confirms carboxylic acid (-COOH) and aromatic C-H stretches.

- Chromatography : HPLC with UV detection (≥97% purity threshold) ensures minimal impurities .

Q. How should researchers address solubility challenges during experimental procedures?

- Methodological Answer : Solubility in polar solvents (e.g., DMSO, methanol) can be limited due to the compound’s hydrophobic substituents. Strategies include:

- pH adjustment (e.g., using NaOH to deprotonate the carboxylic acid group).

- Sonication or heating (≤60°C to avoid degradation).

- Co-solvent systems (e.g., water:acetonitrile mixtures).

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (e.g., using Discovery Studio or AutoDock) can simulate binding affinities. Construct a 3D model of the compound, optimize geometry via density functional theory (DFT), and dock into target protein active sites (e.g., cyclooxygenase for anti-inflammatory studies). Validate predictions with in vitro assays .

Q. What experimental designs mitigate degradation during long-term stability studies?

- Methodological Answer : Degradation of organic compounds (e.g., via hydrolysis or oxidation) can be minimized by:

- Temperature Control : Store samples at 4°C or under inert gas (N) to slow decomposition .

- Light Protection : Use amber vials to prevent photodegradation.

- Matrix Stabilization : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) if metal-catalyzed reactions are suspected.

Q. How can contradictions between spectroscopic data and theoretical predictions (e.g., DFT-calculated NMR shifts) be resolved?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with multiple computational methods (e.g., B3LYP/6-31G* vs. MP2).

- Solvent Effects : Simulate solvent interactions (e.g., using PCM models) to align calculated and observed shifts.

- Dynamic Effects : Consider conformational flexibility via molecular dynamics (MD) simulations.

Key Considerations

- Experimental Reproducibility : Document reaction conditions (e.g., stirring rate, humidity) to address variability.

- Contradictory Data : Use orthogonal techniques (e.g., LC-MS alongside NMR) to confirm results.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.